7-methyl-1H-benzo[d]imidazol-4-ol chemical structure and properties
7-methyl-1H-benzo[d]imidazol-4-ol chemical structure and properties
An In-Depth Technical Guide to 7-methyl-1H-benzo[d]imidazol-4-ol: Structure, Properties, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-methyl-1H-benzo[d]imidazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon the established chemistry of the benzimidazole scaffold, this document will explore its chemical structure, physicochemical properties, a proposed synthetic route, and potential therapeutic applications for researchers, scientists, and professionals in drug development.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone in the development of therapeutic agents, with a remarkable breadth of biological activities.[1][2] This privileged scaffold, consisting of a fusion between benzene and imidazole rings, is present in numerous FDA-approved drugs and a vast array of investigational compounds.[3][4] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and antihypertensive activities.[5][6] The specific substitution pattern on the benzimidazole ring system dictates its biological target and therapeutic potential. This guide focuses on the unique characteristics of 7-methyl-1H-benzo[d]imidazol-4-ol.
Chemical Structure and Properties
The chemical identity of 7-methyl-1H-benzo[d]imidazol-4-ol is defined by its specific arrangement of atoms. Understanding this structure is paramount to predicting its chemical behavior and biological interactions.
Molecular Structure
The structure of 7-methyl-1H-benzo[d]imidazol-4-ol is characterized by a benzimidazole core with a methyl group at position 7 and a hydroxyl group at position 4.
Caption: Chemical structure of 7-methyl-1H-benzo[d]imidazol-4-ol.
Physicochemical Properties (Predicted)
While experimental data for this specific molecule is scarce, we can predict its properties based on the benzimidazole scaffold and its substituents.
| Property | Predicted Value | Source |
| Molecular Formula | C8H8N2O | - |
| Molecular Weight | 148.16 g/mol | [7] |
| XLogP3 | 1.4 | [7] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Topological Polar Surface Area | 48.9 Ų | [8] |
| Complexity | 129 | [8] |
Synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol
The synthesis of benzimidazole derivatives can be achieved through various methods, most commonly by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][9]
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 7-methyl-1H-benzo[d]imidazol-4-ol involves the condensation of 2,3-diamino-6-methylphenol with formic acid.
Caption: Proposed reaction workflow for the synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol.
Experimental Protocol
This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[10]
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Reaction Setup: In a round-bottom flask, dissolve 2,3-diamino-6-methylphenol (1 equivalent) in formic acid (excess, acting as both reactant and solvent).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of ice-cold water.
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Neutralization: Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 7-methyl-1H-benzo[d]imidazol-4-ol.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar benzimidazole derivatives.[11][12]
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | δ 12.0-13.0 (br s, 1H, N-H), 9.5-10.5 (br s, 1H, O-H), 8.0-8.2 (s, 1H, H-2), 6.8-7.5 (m, 2H, Ar-H), 2.3-2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 150-155 (C-4), 140-145 (C-2), 130-140 (C-7a), 125-130 (C-7), 110-120 (Ar-C), 15-20 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H and N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1600 (C=N stretch), 1500-1450 (C=C stretch) |
| Mass Spec (ESI+) | m/z 149.07 [M+H]⁺ |
Potential Applications in Drug Discovery
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that 7-methyl-1H-benzo[d]imidazol-4-ol could be a valuable scaffold for the development of new therapeutic agents.
Anticancer Activity
Many benzimidazole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[13][14] The structural features of 7-methyl-1H-benzo[d]imidazol-4-ol make it a candidate for investigation as an inhibitor of kinases or other enzymes involved in cancer progression.
Antimicrobial and Antifungal Activity
The benzimidazole core is a common feature in many antimicrobial and antifungal agents.[2][15] It is plausible that 7-methyl-1H-benzo[d]imidazol-4-ol could exhibit inhibitory activity against a range of bacterial and fungal pathogens.
Antiviral Activity
Certain substituted benzimidazoles have shown significant antiviral activity, including against influenza and herpes viruses.[5] The specific substitution pattern of 7-methyl-1H-benzo[d]imidazol-4-ol may confer antiviral properties.
Conclusion
7-methyl-1H-benzo[d]imidazol-4-ol represents an intriguing, yet underexplored, member of the benzimidazole family. Based on the well-established chemistry of this scaffold, this guide has provided a predictive but scientifically grounded overview of its structure, properties, and a feasible synthetic route. The potential for this molecule to serve as a building block for novel therapeutic agents is significant, warranting further experimental investigation to validate these predictions and unlock its full potential in medicinal chemistry and drug discovery.
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